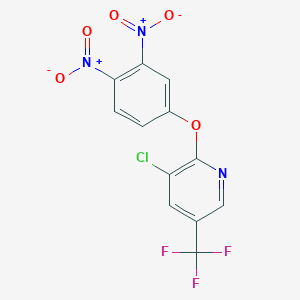
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring an imidazole ring substituted with a bromophenyl group and a pyrrolidine carboxylic acid tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis.
化学反应分析
Types of Reactions
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Suzuki-Miyaura coupling typically involves palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .
科学研究应用
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
作用机制
The mechanism of action of tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The bromophenyl group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions .
相似化合物的比较
Similar Compounds
4-Bromo-1H-imidazole: A simpler imidazole derivative with similar reactivity.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Shares the pyrrolidine and ester functionalities.
Phenylimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl group and the imidazole ring makes it a versatile compound for various applications .
属性
分子式 |
C18H22BrN3O2 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
tert-butyl 3-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-8-13(11-22)16-20-10-15(21-16)12-4-6-14(19)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,20,21) |
InChI 键 |
CJPYDXVHQGVTHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8347584.png)

![N-[6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-yl]-2-furamide](/img/structure/B8347603.png)
![1-[2-[4-[(Methylsulfonyl)amino]phenyl]ethyl]-1H-imidazole](/img/structure/B8347609.png)



![1-[(2S)-1-hydroxypentan-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B8347645.png)



